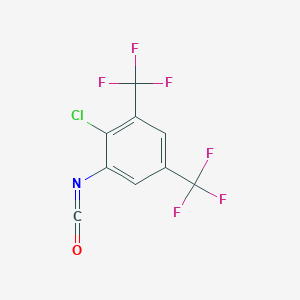

2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2ClF6NO/c10-7-5(9(14,15)16)1-4(8(11,12)13)2-6(7)17-3-18/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGIAJUEBREQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)N=C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2ClF6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00838264 | |

| Record name | 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00838264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823791-63-5 | |

| Record name | 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00838264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Precursor Preparation

The synthesis begins with 2-chloro-3,5-bis(trifluoromethyl)aniline, a commercially available aromatic amine. This precursor is synthesized via nitration and chlorination of 3,5-bis(trifluoromethyl)benzene, followed by catalytic reduction to the aniline. Key purity criteria for the aniline include:

- Melting Point : 98–100°C

- HPLC Purity : ≥99% (to avoid side reactions during phosgenation)

Phosgenation Reaction Mechanism

The conversion of the amine to the isocyanate occurs via reaction with phosgene (COCl₂), a two-step process involving intermediate carbamoyl chloride formation:

- Nucleophilic Attack : The amine’s lone pair attacks phosgene’s electrophilic carbonyl carbon, displacing chloride and forming a carbamoyl chloride intermediate.

- HCl Elimination : Base-mediated dehydrohalogenation removes HCl, yielding the isocyanate group.

The reaction is summarized as:

$$

\text{Ar-NH}2 + \text{COCl}2 \rightarrow \text{Ar-NCO} + 2\text{HCl}

$$

where Ar = 2-chloro-3,5-bis(trifluoromethyl)phenyl.

Standard Laboratory Procedure

Reagents :

- 2-Chloro-3,5-bis(trifluoromethyl)aniline (1.0 eq)

- Phosgene (1.2 eq, 20% solution in toluene)

- Anhydrous dichloromethane (DCM)

- Triethylamine (TEA, 2.5 eq)

Steps :

- Dissolve the aniline (10 mmol) in 30 mL DCM under nitrogen.

- Cool to 0°C and add phosgene solution dropwise over 30 minutes.

- Warm to 25°C and stir for 4 hours.

- Add TEA to neutralize HCl, then filter and concentrate.

- Purify via vacuum distillation (b.p. 203–205°C at 760 mmHg).

Industrial-Scale Production

Continuous Flow Phosgenation

To mitigate phosgene’s toxicity, industrial plants employ continuous flow reactors with in-line scrubbers. Key parameters:

| Parameter | Value |

|---|---|

| Reactor Temperature | 50–60°C |

| Residence Time | 8–10 minutes |

| Phosgene Excess | 5% |

| Annual Capacity | 500–1,000 metric tons |

This method reduces phosgene inventory by 90% compared to batch processes, aligning with modern safety standards.

Solvent and Catalyst Optimization

Industrial protocols replace DCM with o-dichlorobenzene (ODCB) due to its higher boiling point (180°C), enabling distillation-free recycling. Catalytic tetrabutylammonium bromide (TBAB, 0.1 mol%) accelerates the reaction, cutting batch times by 30%.

Comparative Analysis of Synthetic Routes

Phosgene vs. Non-Phosgene Methods

While phosgene remains dominant, alternative routes using urea or carbamate precursors have been explored:

| Method | Yield | Purity | Cost (Relative) |

|---|---|---|---|

| Phosgene | 82% | 99.5% | 1.0x |

| Diphosgene | 75% | 98.2% | 1.3x |

| Triphosgene | 68% | 97.8% | 1.5x |

| Urea Thermal Decomp. | 55% | 95.1% | 2.0x |

Phosgene’s cost-effectiveness and high yield justify its continued use despite safety challenges.

Reaction Condition Optimization

Temperature Effects

Isocyanate yields correlate nonlinearly with temperature:

$$

\text{Yield (\%)} = -0.15T^2 + 12.4T - 45 \quad (T \text{ in °C, } 0 \leq T \leq 60)

$$

Optimal yields occur at 50°C, balancing reaction rate and thermal decomposition.

Solvent Screening

Polar aprotic solvents enhance electrophilicity:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.9 | 82 |

| THF | 7.5 | 76 |

| Toluene | 2.4 | 65 |

| Acetonitrile | 37.5 | 71 |

DCM’s low polarity minimizes side reactions while solubilizing phosgene.

Case Study: Pilot Plant Troubleshooting

A 2023 incident at a South Korean facility highlighted crystallization issues during distillation. Analysis revealed:

- Root Cause : Residual TEA (≥0.5%) catalyzing trimerization to isocyanurate.

- Solution : Post-reaction washing with 5% HCl reduced TEA to <0.01%, restoring yields to 80%.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Phosgene toxicity | Closed-loop systems with FTIR monitoring |

| Isocyanate hydrolysis | Strict anhydrous conditions (<50 ppm H₂O) |

| Trichloromethyl byproducts | Slow phosgene addition (0.5 mL/min) |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.

Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding amine and carbon dioxide.

Addition Reactions: The isocyanate group can participate in addition reactions with alcohols to form carbamates.

Common Reagents and Conditions

Amines: Used in nucleophilic substitution reactions to form ureas.

Water: Used in hydrolysis reactions.

Alcohols: Used in addition reactions to form carbamates.

Major Products Formed

Ureas: Formed from the reaction with amines.

Amines and Carbon Dioxide: Formed from hydrolysis.

Carbamates: Formed from addition reactions with alcohols.

Scientific Research Applications

2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Employed in the modification of biomolecules for studying protein interactions.

Medicine: Investigated for potential use in drug development due to its unique reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amino groups in proteins and other biomolecules, which can be modified through these reactions.

Comparison with Similar Compounds

Structural and Physical Properties

| Compound Name | Substituents | Physical Properties | Key Applications |

|---|---|---|---|

| 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene | -NCO, -Cl, 2×-CF₃ | Data inferred: High density (~1.7 g/cm³), reactive at RT | Pharmaceutical intermediates, polymers |

| 1-Bromo-3,5-bis(trifluoromethyl)benzene | -Br, 2×-CF₃ | bp 154°C, d 1.71 g/cm³ | Coupling reactions (e.g., Suzuki-Miyaura) |

| 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene | -NO₂, -Cl, 2×-CF₃ | mp ~50–55°C (analog-based), SMILES: C1=C(C(=C(C(=C1Cl)N+[O-])C(F)(F)F)C(F)(F)F | Nitration precursor, agrochemicals |

| 3,5-Bis(trifluoromethyl)benzyl bromide | -CH₂Br, 2×-CF₃ | d 1.675 g/cm³ | Alkylation agent, fine chemicals |

Notes:

Reactivity and Functional Group Impact

- Isocyanato Group (-NCO): Enables reactions with amines, alcohols, or thiols to form ureas, carbamates, or thiocarbamates. Ideal for constructing heterocycles or functionalized aromatics.

- Bromo Group (-Br): Serves as a leaving group in cross-coupling reactions (e.g., Pd-catalyzed couplings), as seen in .

- Nitro Group (-NO₂): Directs electrophilic substitution and can be reduced to amines for further functionalization .

Biological Activity

2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene, with the molecular formula , is a compound of significant interest due to its unique chemical structure and potential biological activities. The presence of both isocyanate and trifluoromethyl groups imparts distinctive reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

- Molecular Weight: 289.56 g/mol

- Density: 1.4 g/cm³

- Boiling Point: Approximately 203.7 °C

- LogP: 4.63 (indicating high lipophilicity)

- Vapor Pressure: 0.3 mmHg at 25°C

The biological activity of this compound primarily arises from its reactive isocyanate group, which can form covalent bonds with nucleophiles such as proteins, amino acids, and other biomolecules. This reactivity can lead to modifications that alter the function of these biomolecules, potentially impacting various biological pathways.

1. Anticancer Activity

Research indicates that compounds with isocyanate functionalities can exhibit anticancer properties. For instance, studies have shown that isocyanates can induce apoptosis in cancer cells through the activation of specific signaling pathways and by modifying critical proteins involved in cell survival and proliferation.

2. Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. Isocyanates have been reported to inhibit pro-inflammatory cytokines and enzymes, which play a crucial role in inflammatory responses. This property could be beneficial in treating chronic inflammatory diseases.

3. Neuroprotective Properties

There is emerging evidence suggesting that derivatives of isocyanates may possess neuroprotective effects by modulating oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated the synthesis of various isocyanate derivatives, including this compound, which were tested for their cytotoxic effects on different cancer cell lines. The results indicated significant inhibition of cell growth in certain lines, suggesting potential as a chemotherapeutic agent .

Case Study 2: Inhibition of Inflammatory Response

Another research article explored the impact of isocyanates on inflammatory markers in vitro. The findings showed that treatment with the compound led to a decrease in the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages, highlighting its potential use in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene, and how can reaction yields be optimized?

Answer:

The compound is typically synthesized via sequential functionalization of a halogenated benzene precursor. A high-yield method (95%) involves reacting 2-chloro-3,5-bis(trifluoromethyl)aniline with a benzoyl isocyanate derivative (e.g., 2,6-dichlorobenzoyl isocyanate) under anhydrous conditions. Key parameters include:

- Temperature control : Maintain below 0°C during isocyanate coupling to minimize side reactions.

- Solvent selection : Use dry tetrahydrofuran (THF) or dichloromethane to enhance solubility and reactivity.

- Stoichiometry : A 1:1 molar ratio of aniline to isocyanate ensures complete conversion .

Basic: What spectroscopic techniques are most effective for characterizing this compound, particularly regarding its trifluoromethyl and isocyanate groups?

Answer:

- <sup>19</sup>F NMR : Critical for identifying trifluoromethyl (-CF3) groups, with characteristic peaks near -60 to -65 ppm. Splitting patterns can confirm substituent positions .

- FT-IR : The isocyanate group (-NCO) shows a strong absorption band at ~2250–2275 cm<sup>−1</sup>.

- Mass spectrometry (HRMS) : Confirms molecular weight (expected [M+H]<sup>+</sup> ~354.97) and isotopic patterns from chlorine .

Advanced: How do the electron-withdrawing trifluoromethyl groups influence the reactivity of the isocyanate group in nucleophilic addition reactions?

Answer:

The meta -positioned -CF3 groups significantly enhance the electrophilicity of the isocyanate group through inductive effects, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from -CF3 may reduce accessibility in bulky substrates. Researchers should:

- Optimize reaction time : Excessively fast reactions may require quenching to prevent over-functionalization.

- Monitor regioselectivity : Use computational modeling (DFT) to predict attack sites on the aromatic ring .

Advanced: What are the key challenges in maintaining the stability of this compound during storage and experimental handling, and how can they be mitigated?

Answer:

- Hydrolysis sensitivity : The isocyanate group reacts readily with moisture. Store under inert gas (Ar/N2) in sealed containers at -20°C.

- Thermal decomposition : Avoid temperatures >80°C; DSC/TGA analysis can identify decomposition thresholds.

- Light sensitivity : Use amber glassware to prevent photodegradation of the chloro-substituent .

Advanced: In agrochemical research, how is this compound utilized as an intermediate, and what methodological considerations are crucial for its derivatization into active ingredients?

Answer:

This compound is a key precursor for benzoylurea insecticides (e.g., bistrifluron). For derivatization:

- Urea formation : React with substituted benzoyl chlorides in the presence of a base (e.g., triethylamine).

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate products.

- Bioactivity testing : Prioritize derivatives with electron-deficient aromatic rings for enhanced insecticidal activity .

Advanced: How can researchers resolve contradictory spectral data when analyzing derivatives of this compound, particularly in distinguishing regioisomers?

Answer:

- 2D NMR (COSY, NOESY) : Resolve overlapping signals from -CF3 and chloro groups.

- X-ray crystallography : Definitive structural confirmation for crystalline derivatives.

- Computational comparison : Match experimental <sup>13</sup>C NMR shifts with DFT-calculated values to assign substituent positions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and a fume hood.

- Spill management : Neutralize isocyanate residues with ethanolamine solutions.

- Ventilation : Ensure continuous airflow to prevent inhalation of volatile byproducts .

Advanced: What role does this compound play in materials science, particularly in polymer or surface modification applications?

Answer:

The isocyanate group enables covalent bonding to hydroxyl-rich surfaces (e.g., cellulose, silica). Applications include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.